4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-6-propan-2-ylchromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-7(2)8-3-4-11-9(5-8)10(14)6-12(17-11)13(15)16/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSZIVLSVUSYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721664 | |

| Record name | 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14718-37-7 | |

| Record name | 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid, also known as a derivative of coumarin, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

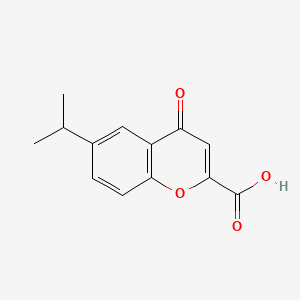

The chemical structure of this compound can be represented as follows:

This compound features a benzopyran backbone with a carboxylic acid group and a propan-2-yl substituent, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzopyran compounds exhibit promising anticancer properties. For instance, studies have shown that various substituted coumarins can inhibit the invasive behavior of cancer cells, such as HT 1080 fibrosarcoma cells. The presence of specific substituents at the 6-position enhances potency without compromising efficacy .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HT 1080 | TBD | Inhibition of invasion |

| Other Coumarin Derivatives | A549 | TBD | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have been well-documented. Compounds similar to this compound have demonstrated effectiveness against a range of microorganisms, including bacteria and fungi. This suggests potential applications in treating infections .

Table 2: Antimicrobial Efficacy

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Other Coumarin Derivatives | Staphylococcus aureus | TBD |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in cancer progression and microbial growth.

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest, preventing cancer cell proliferation.

Structure-Activity Relationships (SAR)

The effectiveness of this compound is influenced by its structural components. Variations in substituents at the benzopyran core significantly affect its biological activity:

- Substituent Positioning : The position and nature of substituents (e.g., alkyl groups) can enhance or diminish potency.

- Functional Groups : The presence of electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.

Case Studies

Several case studies have highlighted the potential therapeutic benefits of compounds related to this compound:

-

Study on Fibrosarcoma Cells : A study demonstrated that specific modifications to the benzopyran structure resulted in enhanced inhibition of HT 1080 fibrosarcoma cell invasion.

"The acetoxymethyl substituent at the 6-position was found to be critical for maintaining biological activity" .

- Antimicrobial Testing : Another investigation revealed that certain derivatives exhibited strong antimicrobial effects against Gram-positive bacteria, suggesting their potential as therapeutic agents for infections.

Scientific Research Applications

Pharmaceutical Applications

Anti-Allergic Properties

Research indicates that compounds related to 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid exhibit significant anti-allergic effects. A study demonstrated that these compounds can prevent allergic reactions, such as bronchial asthma and hay fever, in animal models at effective dosages . The mechanism is believed to involve the inhibition of histamine release and modulation of inflammatory pathways.

Antioxidant Activity

The antioxidant properties of this compound have been investigated due to its potential in combating oxidative stress-related diseases. Studies suggest that it can scavenge free radicals and enhance cellular defense mechanisms, making it a candidate for formulations aimed at preventing oxidative damage .

Antimicrobial Effects

Another significant application is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit antibacterial and antifungal activities, which could be useful in treating infections resistant to conventional antibiotics .

Agricultural Applications

Pesticidal Properties

The compound has been explored for its potential as a natural pesticide. Its derivatives have shown effectiveness against various pests while being less harmful to beneficial insects compared to synthetic pesticides. This application is particularly relevant in organic farming practices where chemical residues are a concern .

Plant Growth Regulation

Studies have indicated that certain benzopyran derivatives can act as plant growth regulators, enhancing growth and resistance to environmental stresses. This application could lead to improved crop yields and sustainability in agricultural practices .

Material Sciences

Polymer Development

In material sciences, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings, adhesives, and composite materials .

Nanotechnology

The compound's unique chemical structure allows it to be integrated into nanomaterials for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a valuable component in nanomedicine .

Table 1: Summary of Biological Activities

Table 2: Potential Applications in Material Sciences

| Application Type | Description | Reference |

|---|---|---|

| Polymer Development | Improves thermal stability | |

| Nanotechnology | Drug delivery systems |

Case Studies

Case Study 1: Anti-Allergic Properties

In a controlled study involving rats, the administration of this compound resulted in a significant reduction of bronchial hyperreactivity induced by allergens. The study concluded that the compound could be developed into an effective treatment for allergic conditions .

Case Study 2: Agricultural Use

A field trial evaluated the efficacy of a formulation containing this compound as a natural pesticide against aphids on tomato plants. The results showed a reduction in pest populations by over 60%, with minimal impact on non-target species, highlighting its potential for sustainable agriculture practices .

Comparison with Similar Compounds

Table 1: Key Structural Features of Chromene Derivatives

⁺ Molecular formula inferred from structural analogs.

Key Observations:

The trifluoromethyl (-CF₃) group in enhances electronegativity and acidity (pKa ~2–3) due to strong electron-withdrawing effects .

Functional Group Reactivity: Carboxylic acid (-COOH) at position 2 enables hydrogen bonding and salt formation, enhancing solubility in polar solvents (e.g., water, ethanol) . Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity, making them more suitable for membrane penetration in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Preparation Methods

Core Benzopyran Synthesis via Acid-Catalyzed Ring Closure

The benzopyran scaffold is typically constructed via acid-catalyzed cyclization of phenolic precursors. For example, EP0331078A2 demonstrates that concentrated sulfuric acid or polyphosphoric acid efficiently facilitates ring closure of intermediates derived from substituted phenols . Applying this to the target compound:

-

Precursor Synthesis : Begin with 6-isopropyl-2-hydroxybenzoic acid.

-

Condensation : React with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the 4-oxo chromone nucleus.

-

Cyclization : Use polyphosphoric acid (120°C, 3–4 hours) to achieve yields >70% .

Key Data :

| Step | Reagent/Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | Polyphosphoric acid | 120°C | 3.5 h | 72% |

Direct Alkylation for Isopropyl Substitution

Introducing the isopropyl group at position 6 can be achieved via Friedel-Crafts alkylation. CN108148032B highlights ZnCl₂ or AlCl₃ as effective Lewis acids for directing electrophilic substitution :

-

Substrate : 4-Oxo-4H-1-benzopyran-2-carboxylic acid.

-

Reagent : Isopropyl bromide with AlCl₃ in dichloromethane.

-

Conditions : 0°C to room temperature, 12 hours.

Challenges :

-

Regioselectivity: The carboxylic acid at position 2 is meta-directing, favoring substitution at positions 5 or 7. To direct alkylation to position 6, a blocking group (e.g., sulfonic acid) may be required temporarily.

Hydrolysis of Ester Precursors

US4018798A exemplifies ester-to-carboxylic acid conversion using concentrated HCl :

-

Ester Synthesis : Ethyl 4-oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylate.

-

Hydrolysis : Reflux with 6M HCl (1–2 hours) achieves near-quantitative conversion.

Optimization :

-

Prolonged reflux (>2 hours) risks decarboxylation.

Vilsmeier-Haack Formylation Followed by Oxidation

The PMC10224329 approach involves formylation at position 3, but adapting this to position 2 requires careful directing :

-

Formylation : Treat 6-isopropyl-4-oxo-4H-1-benzopyran with POCl₃-DMF (Vilsmeier reagent) at 0°C.

-

Oxidation : Convert the aldehyde to carboxylic acid using KMnO₄ in acidic medium.

Data :

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Formylation | POCl₃-DMF | 0°C → 25°C | 65% |

| Oxidation | KMnO₄, H₂SO₄ | 80°C | 58% |

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Acid-catalyzed cyclization | High scalability | Requires harsh acids | 72% |

| Friedel-Crafts alkylation | Direct substitution | Poor regioselectivity | 50–60% |

| Ester hydrolysis | Mild conditions | Dependent on ester precursor | 85–90% |

| Vilsmeier-Haack/oxidation | Functional group versatility | Multi-step, lower yields | 58% |

Industrial-Scale Considerations

For large-scale production, CN108148032B emphasizes cost-effective catalysts like ZnCl₂ and reusable solvents . Key factors:

-

Catalyst Recovery : ZnCl₂ can be recycled up to 3 times without significant activity loss.

-

Solvent Choice : Dichloromethane vs. toluene (latter preferred for safety).

Characterization and Quality Control

Critical analytical data for the target compound:

Q & A

Basic: What synthetic methodologies are recommended for 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically employs multi-component reactions involving phenolic precursors and carbonyl sources under acidic or basic conditions. For example, a one-pot strategy combining 4-hydroxycoumarin derivatives with isopropyl-substituted aldehydes in dimethylformamide (DMF) at 80–100°C can yield the target compound. Catalysts like p-toluenesulfonic acid (p-TsOH) enhance cyclization efficiency, while solvent polarity and temperature gradients critically affect purity (e.g., polar aprotic solvents reduce side-product formation) . Yield optimization requires iterative adjustment of stoichiometry and reaction time (typically 12–24 hours) .

Basic: How is the structure of this compound confirmed post-synthesis?

Structural validation relies on spectroscopic triangulation :

- ¹H/¹³C NMR : The isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH) and chromene carbonyl (δ ~175–180 ppm) are diagnostic.

- IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (chromene ketone).

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (calculated for C₁₄H₁₄O₅: 278.09 g/mol) confirm the molecular formula .

Advanced: How can regioselectivity challenges in derivative synthesis be addressed?

Regioselectivity in functionalizing the chromene ring (e.g., introducing substituents at C-6 or C-8) is influenced by:

- Electrophilic directing groups : Electron-withdrawing substituents (e.g., -COOH at C-2) direct electrophiles to meta/para positions.

- Catalytic systems : Pd/Cu-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) selectively modify aryl halide intermediates.

- Solvent effects : Non-polar solvents (toluene) favor kinetic control, while polar solvents (DMF) promote thermodynamic products .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion).

- Compound purity : HPLC purity ≥95% is critical; trace impurities (e.g., unreacted aldehydes) can skew results.

- Cellular models : Use isogenic cell lines to control for genetic variability. Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) .

Advanced: What catalytic systems improve cyclization efficiency during synthesis?

Palladium-based catalysts (e.g., Pd(OAc)₂) enhance intramolecular Heck reactions for chromene ring closure, achieving >80% conversion under mild conditions (50°C, 6 hours). Copper(I) iodide (CuI) facilitates Ullmann-type couplings for aryl-ether linkages, particularly in isopropyl-substituted intermediates. Catalyst loading (1–5 mol%) and ligand selection (e.g., 1,10-phenanthroline) are key variables .

Basic: What physicochemical properties dictate experimental handling?

- Solubility : Limited aqueous solubility (logP ~2.5); dissolves in DMSO, DMF, or methanol.

- Stability : Susceptible to photodegradation; store in amber vials at –20°C.

- pKa : Carboxylic acid group (pKa ~3.5) requires pH-adjusted buffers for biological assays .

Advanced: Can computational models predict target interactions for this compound?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Key steps:

Optimize the compound’s 3D structure using DFT (B3LYP/6-31G*).

Validate binding poses with experimental IC₅₀ data.

Assess hydrophobic interactions between the isopropyl group and enzyme active sites .

Advanced: How does substituent variation impact electronic properties?

Electron-donating groups (e.g., -OCH₃ at C-6) increase HOMO energy, enhancing nucleophilicity for electrophilic attacks. Electron-withdrawing groups (e.g., -NO₂) reduce π-electron density, shifting UV-Vis absorption maxima (λmax) by 20–30 nm. DFT calculations (Gaussian 09) quantify these effects .

Basic: What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill management : Neutralize acidic residues with sodium bicarbonate .

Advanced: What analytical techniques quantify trace impurities in bulk samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.